N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound featuring a thiazole ring and a pyrazole ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of a thiazole derivative with a benzyl halide, followed by cyclization with a pyrazole precursor under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to active sites, inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of a thiazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-11-10-24-18(20-11)13-5-2-4-12(8-13)9-19-17(23)16-14-6-3-7-15(14)21-22-16/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
MZNWYZUNGTVXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.